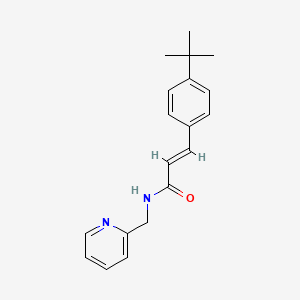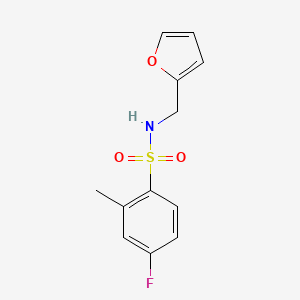![molecular formula C14H14N2O2S2 B5756014 N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is not well understood. However, it has been suggested that this compound may inhibit the synthesis of bacterial cell walls and disrupt the integrity of the cell membrane. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been found to have unique biochemical and physiological effects. This compound has been shown to have antioxidant properties and has been found to scavenge free radicals. It has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide in lab experiments is its antimicrobial properties. This compound can be used to test the efficacy of antimicrobial agents and can also be used to study the mechanism of action of antimicrobial agents. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as an anticancer agent. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
Conclusion:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. It has been studied for its potential as an antimicrobial and anticancer agent and has been found to have antioxidant and anti-inflammatory properties. While this compound has some limitations, it has several potential future directions for research.
Synthesemethoden
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide can be synthesized using different methods. One of the methods involves the reaction between 2-thiophenecarbohydrazide and 4-methylphenylthioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial properties and has been tested against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been studied for its potential as an anticancer agent and has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPHWEFQPXLUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)


![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)
![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)
![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)


![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)